3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine is a complex organic compound that features a benzodioxole moiety and a benzylsulfanyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized through the acylation of 1,3-benzodioxole . The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol to form the benzylsulfanyl intermediate . This intermediate is then coupled with a pyridazine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridazine ring or the benzodioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanal
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)acrylaldehyde
- 1-(1,3-Benzodioxol-5-yl)-2-butanamine
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-benzylsulfanylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-2-4-13(5-3-1)11-23-18-9-7-15(19-20-18)14-6-8-16-17(10-14)22-12-21-16/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHQWRFAGHFKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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